

Crystal Structure of IGF-1R in Complex with BMS-754807: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IGF-1R inhibitor-4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase domain in a complex with the potent inhibitor, BMS-754807. This document details the quantitative binding data, experimental methodologies for structure determination, and a visualization of the associated signaling pathway, serving as a critical resource for researchers in oncology and drug discovery.

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.^[1] Aberrant activation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.^{[2][3]} BMS-754807 is an orally bioavailable small molecule that acts as a potent and reversible dual inhibitor of IGF-1R and the closely related Insulin Receptor (IR).^{[4][5][6]} Understanding the precise molecular interactions between IGF-1R and its inhibitors is paramount for the rational design of next-generation targeted therapies. This guide focuses on the structural and functional aspects of IGF-1R inhibition by BMS-754807, leveraging the publicly available crystal structure data (PDB ID: 3I81).^[7]

Data Presentation

The following tables summarize the key quantitative data associated with the interaction of BMS-754807 with IGF-1R and the crystallographic data of the complex.

Table 1: Inhibitor Binding and Activity Data

Parameter	Value	Notes
Inhibitor	BMS-754807	A potent, reversible, ATP-competitive inhibitor.[6]
Target	IGF-1R Kinase Domain	Also inhibits the Insulin Receptor (IR) kinase domain.
IC50 (IGF-1R)	1.8 nM	In cell-free assays.[5][8]
IC50 (IR)	1.7 nM	In cell-free assays.[5][8]
Ki (IGF-1R/IR)	<2 nM	
Cellular IC50	5 - 365 nM	Varies across different human tumor cell lines.[5][6]

Table 2: Crystallographic Data for IGF-1R in Complex with BMS-754807 (PDB ID: 3I81)

Parameter	Value
Method	X-RAY DIFFRACTION
Resolution	2.08 Å
R-Value Free	0.265
R-Value Work	0.221
Expression System	Spodoptera frugiperda (Sf9)
Total Structure Weight	36.37 kDa
Modeled Residues	296

Experimental Protocols

The following sections provide a detailed, synthesized methodology for the key experiments required to determine the crystal structure of the IGF-1R kinase domain in complex with BMS-754807.

Expression and Purification of IGF-1R Kinase Domain

This protocol describes the expression of the human IGF-1R kinase domain (amino acids 960-1397) in a baculovirus expression system using *Spodoptera frugiperda* (Sf9) insect cells, followed by purification.

a. Recombinant Baculovirus Production:

- The cDNA encoding the human IGF-1R kinase domain is subcloned into a baculovirus transfer vector (e.g., pVL1392) containing a C-terminal His-tag for purification.
- Sf9 cells are co-transfected with the transfer vector and linearized baculovirus DNA (e.g., BaculoGold) to generate recombinant baculovirus.
- The virus is then amplified through subsequent infections of Sf9 cell cultures.

b. Protein Expression:

- Large-scale cultures of Sf9 cells are grown in a suitable medium (e.g., ESF921) to a density of approximately 3×10^6 cells/mL.
- The cells are infected with the high-titer recombinant baculovirus. To aid in proper protein folding, co-infection with a baculovirus expressing the chaperone Cdc37 can be performed. [9]
- The infected cells are incubated at 27°C for approximately 60-72 hours.

c. Cell Lysis and Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 40 mM HEPES pH 7.3, 150 mM NaCl, with protease and phosphatase inhibitors). [9]
- Cells are lysed by sonication, and the cell debris is removed by centrifugation.

- The supernatant containing the soluble IGF-1R kinase domain is loaded onto a Nickel-affinity chromatography column (e.g., HIS-Select).
- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The His-tagged IGF-1R kinase domain is eluted using a buffer with a high concentration of imidazole (e.g., 50-500 mM).[9]
- Further purification can be achieved by ion-exchange and/or size-exclusion chromatography to ensure a homogenous protein sample for crystallization.

Co-crystallization of IGF-1R with BMS-754807

This protocol outlines the co-crystallization of the purified IGF-1R kinase domain with the inhibitor BMS-754807 using the hanging drop vapor diffusion method.

a. Complex Formation:

- The purified IGF-1R kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
- BMS-754807, dissolved in a suitable solvent like DMSO, is added to the protein solution in a molar excess (e.g., 1:3 protein to inhibitor ratio).
- The mixture is incubated to allow for complex formation. The incubation temperature and duration may need to be optimized.[10]

b. Crystallization:

- Crystallization screens are set up using the hanging drop vapor diffusion method.
- A small volume (e.g., 1 μ L) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution from a crystallization screen.
- This drop is suspended over a reservoir containing a larger volume of the same solution.

- The crystallization plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

c. Data Collection and Structure Determination:

- Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved by molecular replacement using a known kinase domain structure as a search model.
- The model is refined, and the inhibitor is built into the electron density map.

Inhibitor Binding and Activity Assays

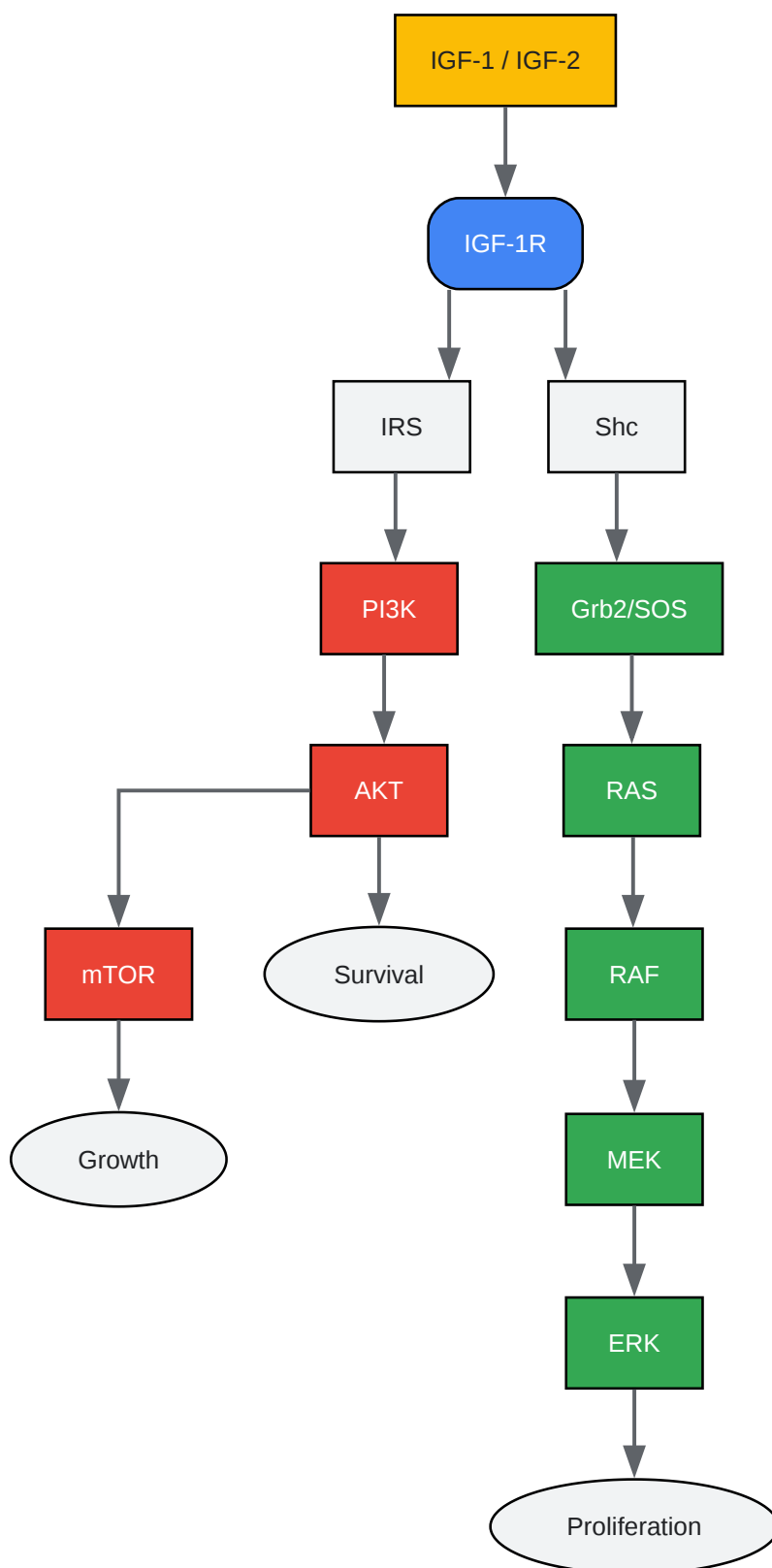
a. In Vitro Kinase Assay (IC₅₀ Determination):

- The kinase activity of the purified recombinant human IGF-1R enzyme is measured using a synthetic peptide substrate (e.g., KKS_RGDYMTMQIG).[\[5\]](#)
- The assay is performed in a 384-well plate format in a reaction buffer containing ATP and the peptide substrate.
- BMS-754807 is added at various concentrations.
- The reaction is initiated by the addition of the enzyme and incubated for a set time (e.g., 60 minutes).
- The reaction is terminated, and the amount of phosphorylated product is quantified, for example, by electrophoretic separation.
- IC₅₀ values are calculated from the dose-response curves.[\[5\]](#)

Mandatory Visualization

IGF-1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated by IGF-1R. Upon ligand binding (IGF-1 or IGF-2), the receptor autophosphorylates, creating docking sites for substrate proteins like IRS and Shc. This triggers two primary downstream pathways: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth, and the RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation.^{[1][2][11][12]}



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IGF-1R Signaling Pathways

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